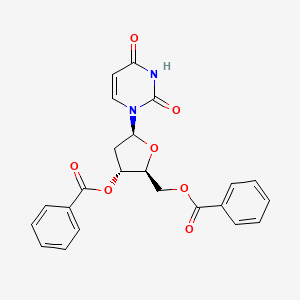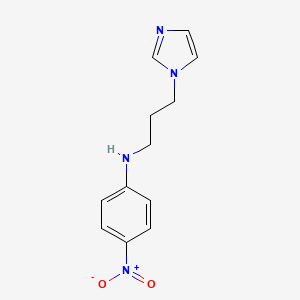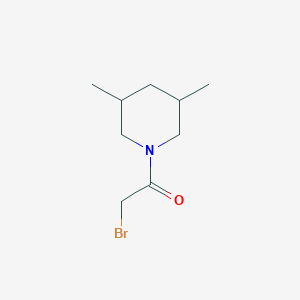
Moroxydine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as a treatment for influenza. Structurally, this compound is a heterocyclic biguanidine .
Vorbereitungsmethoden
The preparation of moroxydine hydrochloride involves the synthesis of its precursor, morpholine hydrochloride. This process includes the input of ammonium chloride and the addition of morpholine . The synthetic routes and reaction conditions for this compound involve the formation of complexes with cucurbit[n]urils (n = 7 or 8), which have been investigated using various spectroscopic and crystallographic techniques .
Analyse Chemischer Reaktionen
Moroxydine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include 1H NMR spectroscopy, Quadrupole-Time of Flight mass spectrometry (Q-TOF), UV absorbance spectrophotometry, and isothermal titration calorimetry (ITC) . The major products formed from these reactions are inclusion complexes with cucurbit[n]urils .
Wissenschaftliche Forschungsanwendungen
Moroxydine hydrochloride has a broad spectrum of antiviral activity against RNA viruses such as influenza, measles, and mumps . It also displays antiviral activity against plant viral pests . Despite its interesting biological profile, this compound has not been fully exploited as an antiviral . In addition, it has been used in the design and synthesis of 1,3,5-triazine derivatives with piperazine structures, which have shown potent anti-potato virus Y activity .
Wirkmechanismus
The exact mechanism of action of moroxydine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways involved in viral replication . The therapeutic efficacy of this compound can be decreased when used in combination with certain vaccines, such as the adenovirus type 7 vaccine and the anthrax vaccine .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C6H14ClN5O |
|---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
InChI-Schlüssel |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=NC(=N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)

![2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B8553246.png)
![2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol](/img/structure/B8553260.png)

